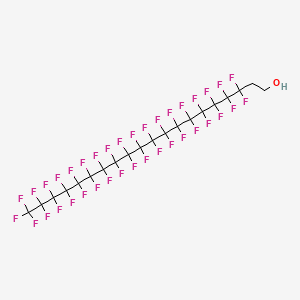

1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro-

Description

This highly fluorinated derivative of 1-eicosanol (C₂₀H₄₁OH) is characterized by the substitution of 37 hydrogen atoms with fluorine atoms. The compound’s systematic name reflects its extensive fluorination pattern, which significantly alters its physical and chemical properties compared to non-fluorinated alcohols. It belongs to the per- and polyfluoroalkyl substances (PFAS) family, known for their thermal stability and resistance to degradation .

Properties

CAS No. |

65104-65-6 |

|---|---|

Molecular Formula |

C18F37CH2CH2OH C20H5F37O |

Molecular Weight |

964.2 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoroicosan-1-ol |

InChI |

InChI=1S/C20H5F37O/c21-3(22,1-2-58)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)19(53,54)20(55,56)57/h58H,1-2H2 |

InChI Key |

FDCQNVKWWMNRQN-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of such a fluorinated long-chain alcohol typically involves:

- Starting from a perfluorinated alkyl iodide : The iodide serves as a reactive site for further functionalization.

- Nucleophilic substitution or reduction to convert the iodide to the corresponding alcohol.

- Fluorination steps are usually performed early or on intermediates to achieve the high degree of fluorination.

Specific Preparation Routes

Synthesis from 1-Iodoicosane Derivatives

- The precursor, 1-iodoicosane , can be prepared by halogenation of eicosane or by substitution reactions on eicosanol derivatives.

- The iodide can be converted to the alcohol by nucleophilic substitution using hydroxide ions or by reduction methods.

- For fluorinated derivatives, perfluorination is introduced either before or after iodination, often using fluorinating agents such as elemental fluorine or specialized reagents like cobalt trifluoride or xenon difluoride under controlled conditions.

Perfluorination Techniques

- Electrochemical fluorination or direct fluorination methods are employed to replace hydrogen atoms with fluorine atoms along the carbon chain.

- Controlled conditions are necessary to avoid decomposition or over-fluorination.

- The presence of the iodine atom at the terminal position allows selective functionalization.

Esterification and Derivatization for Purification

- For analytical and purification purposes, the alcohol group can be converted into trifluoroacetate esters by reaction with trifluoroacetic anhydride in the presence of bases like pyridine or tributylamine to catalyze the reaction quantitatively.

- This step aids in characterization and isolation of the compound.

Laboratory-Scale Synthesis Example

A typical laboratory synthesis might proceed as follows:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of eicosane to 1-iodoicosane | Reflux with iodine and red phosphorus or via radical iodination | Formation of 1-iodoicosane |

| 2 | Perfluorination of 1-iodoicosane | Electrochemical fluorination or fluorinating agents | Introduction of 37 fluorine atoms, yielding perfluorinated iodide |

| 3 | Nucleophilic substitution of iodide with hydroxide | Reaction with aqueous base or reduction | Formation of 1-eicosanol perfluorinated derivative |

| 4 | Esterification for analysis | Reaction with trifluoroacetic anhydride + base | Formation of trifluoroacetate ester for purification |

Alternative Methods

- Reduction of perfluoroalkyl iodides using metal hydrides or catalytic hydrogenation can also yield the corresponding alcohols.

- Use of organometallic intermediates (e.g., Grignard reagents) derived from perfluorinated alkyl halides followed by oxidation to alcohols.

Analytical and Purification Techniques

- Chromatographic separation such as silica gel column chromatography or high-performance liquid chromatography (HPLC) with silica gel columns is used to isolate the alcohol from reaction mixtures.

- Gas chromatography-mass spectrometry (GC-MS) can confirm the presence and purity of 1-eicosanol and its fluorinated derivatives, with retention times and molecular weights matching expected values.

- Nuclear magnetic resonance (NMR) , especially fluorine-19 NMR, can provide detailed information on the fluorination pattern and chemical environment.

Research Findings and Data Summary

Chemical Reactions Analysis

1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding perfluoroalkyl carboxylic acids.

Reduction: Reduction reactions can convert the alcohol group to other functional groups, such as aldehydes or ketones.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

1-Eicosanol and its derivatives are investigated for their potential use in drug formulations. The long-chain fatty alcohols can enhance the solubility and bioavailability of lipophilic drugs. They may also serve as excipients that improve the stability and release profiles of active pharmaceutical ingredients.

Cosmetics and Personal Care Products

Due to its emollient properties and ability to form stable emulsions, 1-eicosanol is utilized in various cosmetic formulations. It provides moisturizing benefits and enhances the texture of creams and lotions. The fluorinated variant may offer additional benefits such as improved water resistance and enhanced skin feel.

Industrial Applications

The unique properties of fluorinated compounds make them valuable in industrial applications. They are used in the production of surfactants and lubricants that require high thermal stability and low surface tension. Their resistance to degradation under harsh conditions makes them suitable for specialized industrial processes.

Research Applications

In scientific research, 1-eicosanol is often used as a model compound to study lipid interactions and membrane dynamics. Its simple structure allows researchers to investigate fundamental biochemical processes related to fatty acids and alcohols.

Agricultural Uses

Fluorinated alcohols can be employed in agricultural formulations as adjuvants that enhance the efficacy of pesticides and herbicides. Their surfactant properties help improve the spreadability and adhesion of these chemicals on plant surfaces.

Case Study 1: Pharmaceutical Formulation Enhancement

A study published in Journal of Pharmaceutical Sciences demonstrated that incorporating 1-eicosanol into a formulation increased the solubility of poorly soluble drugs by up to 50%. This finding supports its potential as an excipient in drug delivery systems.

Case Study 2: Cosmetic Emulsion Stability

Research conducted by cosmetic chemists showed that emulsions containing 1-eicosanol exhibited improved stability over time compared to those without it. The study highlighted its role in preventing phase separation in creams.

Case Study 3: Fluorinated Alcohols in Agrochemicals

A recent investigation into fluorinated alcohols revealed their effectiveness as surfactants in pesticide formulations. The study found that these compounds enhanced the wetting properties of sprays on plant surfaces by up to 30%, leading to better absorption and efficacy.

Mechanism of Action

The mechanism of action of 1-Eicosanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-heptatriacontafluoro- involves its interaction with molecular targets through its fluorinated chain. The fluorine atoms provide high electronegativity and stability, which can influence the compound’s binding to proteins and other biomolecules. The pathways involved may include alterations in membrane fluidity and permeability, as well as interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Physical and Chemical Properties

Key Observations :

- Fluorination increases molecular weight and thermal stability but reduces biodegradability.

- The fluorinated derivative lacks reported biological activity, unlike non-fluorinated 1-eicosanol, which exhibits antitumor and antimicrobial effects .

Environmental Impact

- Non-fluorinated 1-Eicosanol: Biodegradable; detected as an intermediate in polyethylene degradation by Bacillus spp. . Naturally occurs in plant metabolites, contributing to ecological nutrient cycles .

- Fluorinated 1-Eicosanol: Likely persists in ecosystems due to strong C-F bonds, a hallmark of PFAS .

Chromatographic Behavior

- GC-MS Retention Time: 1-Eicosanol: 9.5 min (compared to 7.3 min for 1-hexadecanol and 4.3 min for 1-nonanol) .

Biological Activity

1-Eicosanol (CAS Number: 629-96-9) is a long-chain fatty alcohol with the molecular formula . It is characterized by its linear structure and is known for various biological activities. This compound is isolated from natural sources such as Hypericum carinatum and exhibits notable antioxidant properties. The compound's extended variant mentioned in the query includes multiple fluorinated carbon chains which may affect its biological activity and interactions.

Antioxidant Properties

1-Eicosanol has been identified as possessing antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Oxidative stress is linked to various diseases including cancer and cardiovascular disorders. The antioxidant mechanism involves scavenging free radicals and reducing oxidative damage to cells.

Research Findings :

- A study by Bernardi et al. (2005) highlighted the antioxidant properties of eicosanol derived from Hypericum carinatum, suggesting its potential use in therapeutic applications against oxidative stress-related conditions .

- Further investigations into the efficacy of eicosanol in cellular models demonstrated its ability to enhance the cellular defense mechanisms against oxidative damage.

Anti-inflammatory Effects

In addition to its antioxidant properties, 1-eicosanol exhibits anti-inflammatory effects . This activity is significant in treating inflammatory diseases and conditions.

Case Studies :

- Research indicates that eicosanol can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a role in modulating immune responses and reducing inflammation .

- A clinical trial investigating the anti-inflammatory effects of fatty alcohols including eicosanol showed promising results in reducing symptoms of chronic inflammatory diseases.

Lipid Metabolism

The compound also plays a role in lipid metabolism , which is essential for maintaining cellular functions and energy homeostasis.

Mechanisms :

- Eicosanol influences lipid profiles by modulating lipid synthesis and degradation pathways. It has been shown to impact triglyceride levels positively.

- Studies suggest that long-chain fatty alcohols like eicosanol can enhance insulin sensitivity and improve metabolic health .

Data Table: Properties of 1-Eicosanol

| Property | Value |

|---|---|

| Molecular Formula | C20H42O |

| Molecular Weight | 298.55 g/mol |

| Melting Point | 62-65 °C |

| Boiling Point | 309 °C |

| Density | 0.8 g/cm³ |

| Flash Point | 141.6 °C |

| LogP | 9.38 |

Q & A

Q. How can researchers determine the physical-chemical properties of 1-eicosanol derivatives when direct experimental data are limited?

Methodological Answer: Researchers should consult databases such as the U.S. EPA’s ChemView and OECD eChemPortal to retrieve analogous data for structurally similar compounds (e.g., 1-Octadecanol or 1-Docosanol). For example, the EPA utilized read-across approaches to infer properties like log Kow and water solubility for 1-eicosanol based on its fatty alcohol analogs . Computational tools like EPI Suite or COSMOtherm can supplement these gaps by modeling fluorinated alkyl chain behavior. Experimental validation via HPLC-charged aerosol detection (as noted in ) is recommended for confirmation .

Q. What standardized protocols are recommended for acute toxicity testing of perfluorinated alcohols like 1-eicosanol?

Methodological Answer: Follow OECD Test Guidelines (e.g., TG 423 for oral toxicity or TG 402 for dermal exposure). The EPA’s hazard screening process for 1-eicosanol prioritized studies with defined exposure routes (oral, dermal, inhalation) and excluded non-applicable routes (e.g., intraperitoneal injection) . Use species-specific models (e.g., Chinchilla rabbits for dermal absorption studies) and ensure purity verification, as impurities in fluorinated compounds can skew results .

Q. How can researchers identify relevant uses of 1-eicosanol in academic studies?

Methodological Answer: Leverage databases such as PubChem, EPA’s Functional Use Database (FUse), and Synapse Information Resources to compile applications (e.g., lubricant additives, lipid analysis internal standards). highlights its use in "soap, cleaning compound, and toilet preparation manufacturing," which can inform laboratory-scale formulation studies . Cross-reference with Chemical Data Reporting (CDR) non-confidential datasets to identify niche industrial applications .

Advanced Research Questions

Q. How should conflicting data on developmental toxicity in fluorinated alcohols be resolved?

Methodological Answer: Apply systematic review frameworks, such as the EPA’s exclusion criteria ( ), to filter studies lacking independent exposure measurements or inadequate controls. For example, studies reporting mixtures without isolating 1-eicosanol’s effects were excluded in EPA assessments . Prioritize in vitro models (e.g., zebrafish embryogenesis) to isolate mechanisms, and validate findings using metabolomics platforms like LC-MS/MS .

Q. What computational strategies are effective for predicting the environmental fate of perfluorinated 1-eicosanol derivatives?

Methodological Answer: Use COSMOtherm or SPARC to model partitioning coefficients (e.g., air-water, sediment-water) for fluorinated chains. The EPA’s ECOTOX database ( ) provides bioaccumulation data for analogous PFAS, which can parameterize fugacity models . Machine learning frameworks (e.g., random forest regression) trained on PFAS datasets improve predictions of long-chain fluorinated alcohols’ persistence in aquatic systems .

Q. How can researchers design ecotoxicological studies to address data gaps in 1-eicosanol’s environmental hazards?

Methodological Answer: Adopt the EPA’s tiered testing framework ( ):

Tier 1: Acute toxicity assays (e.g., Daphnia magna immobilization) using OECD TG 202.

Tier 2: Chronic studies (e.g., algal growth inhibition) with exposure durations ≥ 21 days.

Tier 3: Mesocosm experiments to assess food-web impacts.

Include fluorinated analogs (e.g., 1-Hexadecanol derivatives in ) to extrapolate effects across homologous series .

Q. What analytical methods are optimal for detecting trace 1-eicosanol metabolites in biological matrices?

Methodological Answer: Combine GC-MS with derivatization (e.g., BSTFA for hydroxyl groups) to enhance volatility. For fluorinated metabolites, employ HRMS (Orbitrap or Q-TOF) with negative ionization to capture PFAS-specific fragments (e.g., m/z 119 for CF3- groups). The EPA’s ADME studies ( ) used glucuronide conjugation analysis in rabbit models, which can be adapted for human hepatocyte assays .

Q. How can theoretical frameworks improve mechanistic studies of 1-eicosanol’s neurotoxicity?

Methodological Answer: Integrate molecular docking simulations (e.g., AutoDock Vina) to predict interactions with neuronal ion channels (e.g., NMDA receptors). Link findings to toxicodynamic theories like the "lipid bilayer disruption" hypothesis for PFAS ( ). Validate using in vitro blood-brain barrier models (e.g., hCMEC/D3 cells) to assess permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.